Cas no 1805995-28-1 (Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate)

Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate
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- インチ: 1S/C12H13ClF3NO4/c1-3-20-11(18)4-7-8(6-13)17-10(5-9(7)19-2)21-12(14,15)16/h5H,3-4,6H2,1-2H3
- InChIKey: GADYHLZUNDQEHP-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=C(C=C(N=1)OC(F)(F)F)OC)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 57.6
Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029084418-1g |
Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate |
1805995-28-1 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate 関連文献
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1. Book reviews
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetateに関する追加情報
Comprehensive Overview of Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805995-28-1)
Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805995-28-1) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique chloromethyl and trifluoromethoxy functional groups, has garnered attention for its potential in drug discovery and material science. Its molecular structure, combining methoxy and trifluoromethoxy substituents, offers distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry.
The growing interest in pyridine-based compounds like Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate aligns with current trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly methodologies to synthesize such intermediates, addressing concerns about environmental impact. Questions like "How to optimize the synthesis of trifluoromethoxy-containing pyridines?" or "What are the applications of chloromethyl pyridine derivatives?" frequently appear in academic and industrial discussions, reflecting the compound's relevance.
From a structural perspective, the presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups in CAS No. 1805995-28-1 creates a balanced electronic environment. This property is particularly useful in designing heterocyclic catalysts or ligands for metal-organic frameworks (MOFs), a hot topic in materials science. Recent studies highlight its potential in catalysis and polymer modification, where its stability under various conditions is highly valued.
In pharmaceutical contexts, Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate serves as a precursor for bioactive molecules. Its chloromethyl group allows for further functionalization, enabling the creation of targeted drug candidates. Searches such as "pyridine derivatives in drug development" or "trifluoromethoxy group medicinal chemistry" underscore the compound's importance in modern drug design. The trifluoromethoxy moiety, in particular, is known to enhance metabolic stability and bioavailability, making it a sought-after feature in pharmacophores.
Analytical techniques like NMR spectroscopy, HPLC, and mass spectrometry are commonly employed to characterize CAS No. 1805995-28-1. Purity and stability assessments are critical, especially when the compound is used in high-throughput screening or combinatorial chemistry. Recent advancements in automated synthesis platforms have further streamlined its production, addressing queries like "scaling up pyridine acetate synthesis" or "handling hygroscopic pyridine derivatives."
The agrochemical sector also benefits from Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate, where its structural motifs contribute to crop protection agents. The trifluoromethoxy group is often associated with enhanced pesticidal activity, a subject of numerous patent filings and research papers. Sustainable agriculture trends have spurred investigations into low-residue formulations, where this compound's degradability profile is being actively studied.
Storage and handling of CAS No. 1805995-28-1 require attention to moisture sensitivity and thermal stability. Best practices include using anhydrous conditions and inert atmospheres, topics frequently searched by laboratory professionals. Innovations in packaging technologies, such as nitrogen-flushed containers, have improved shelf-life and usability for this class of compounds.
In summary, Ethyl 2-(chloromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1805995-28-1) represents a versatile building block with cross-disciplinary applications. Its integration into drug discovery pipelines, advanced materials, and agrochemical innovations highlights its enduring value. As research continues to explore fluorinated pyridines and their derivatives, this compound remains at the forefront of synthetic chemistry and applied sciences.
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